tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate: is a complex organic compound featuring a tert-butyl group attached to a carbamate moiety, which is further linked to a bicyclic structure with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under mild conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines or alcohols under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive formyl and carbamate groups.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, including as enzyme inhibitors or as part of drug delivery systems.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S,2S,3R,4R)-3-hydroxybicyclo[2.2.1]hept-5-en-2-yl]carbamate
- tert-Butyl N-[(1S,2S,3R,4R)-3-acetylbicyclo[2.2.1]hept-5-en-2-yl]carbamate
- tert-Butyl N-[(1S,2S,3R,4R)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate lies in its formyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,3R,4R)-3-formyl-2-bicyclo[2.2.1]hept-5-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h4-5,7-11H,6H2,1-3H3,(H,14,16)/t8-,9+,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGEQNCWLODKY-ZDCRXTMVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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